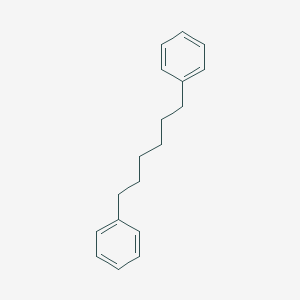

1,6-Diphenylhexane

Description

Significance within Organic Synthesis

1,6-Diphenylhexane is a useful intermediate and building block in organic synthesis. Its preparation can be accomplished through several established methods, with the Friedel-Crafts alkylation being a common approach. This reaction typically involves the alkylation of benzene (B151609) with 1,6-dibromohexane (B150918) in the presence of a Lewis acid catalyst. ontosight.ai

The core structure of this compound is a foundational motif for a variety of more complex functionalized molecules. For instance, derivatives such as this compound-1,6-dione are synthesized for further chemical transformations. researchgate.netacs.org The synthesis of these dione (B5365651) derivatives can be achieved through methods like the reaction of adipoyl chloride with benzene derivatives. researchgate.netacs.org These ketone-functionalized analogues can then undergo further reactions typical of ketones, such as nucleophilic addition, reduction, and oxidation, opening pathways to a diverse range of other compounds. ontosight.ai

Furthermore, substituted and functionalized derivatives of the this compound framework are pivotal intermediates in the synthesis of high-value chemical entities. For example, the synthesis of (2S,3S,5S)-2-amino-5-protected-amino-3-hydroxy-1,6-diphenylhexane is a key step in preparing certain antiviral compounds. google.com This highlights the role of the this compound scaffold in constructing stereochemically complex and biologically relevant molecules.

Role in Interdisciplinary Chemical Sciences

The unique architecture of this compound makes it a valuable compound for research that spans multiple chemical disciplines, including materials science and supramolecular chemistry.

In materials science , this compound serves as a model compound for understanding the properties of more complex systems, particularly polymers. ontosight.ai Its simple, well-defined structure allows researchers to study fundamental aspects of chain dynamics and intermolecular interactions that are relevant to polymer behavior. The flexible hexane (B92381) chain and rigid phenyl end-groups are characteristic of moieties found in certain types of liquid crystals and polymers. For instance, this compound has been cited in patent literature as a component in liquid crystal alignment films. google.com The related compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is a widely studied fluorescent probe whose photophysical properties are sensitive to the local environment, providing insights into the structure of lipid membranes and polymers. rsc.orgnih.govresearchgate.net Studies on DPH and its derivatives explore how the interaction between its electronic states influences fluorescence, a principle applicable to the design of new photoactive materials. nih.govrsc.org

The structure of this compound is also relevant to the field of molecular rotors . rsc.orgbeilstein-journals.org Molecular rotors are molecules designed to undergo controlled rotational motion, and the this compound structure, with its two phenyl groups connected by a flexible chain, provides a basic model for such intramolecular dynamics.

In supramolecular chemistry , the phenyl groups of this compound and its derivatives can participate in non-covalent interactions, such as π-π stacking. Functionalized analogues, like 1,6-diphenyl-1,3,4,6-hexanetetrone, have been used as ligands to coordinate with metal ions (e.g., Copper (II)) to form multinuclear coordination complexes. iucr.orgresearchgate.net These studies are important for developing new supramolecular architectures and materials with specific magnetic or catalytic properties. iucr.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1'-(1,6-Hexanediyl)bis(benzene) |

| 1,6-Dibromohexane |

| 1,6-Diphenyl-1,3,4,6-hexanetetrone |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) |

| This compound |

| This compound-1,6-dione |

| (2S,3S,5S)-2-Amino-5-protected-amino-3-hydroxy-1,6-diphenylhexane |

| Adipoyl chloride |

| Benzene |

| Chloroform |

| Copper (II) |

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPMIRVCZNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148717 | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-49-6 | |

| Record name | 1,6-Diphenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Diphenylhexane

Alkylation Approaches

Alkylation strategies for synthesizing 1,6-diphenylhexane primarily involve the formation of new carbon-carbon bonds, directly connecting the phenyl groups to the hexane (B92381) backbone.

Friedel-Crafts Alkylation of Arenes with Dihaloalkanes

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. beilstein-journals.org In the context of this compound synthesis, this involves the reaction of benzene (B151609) with a 1,6-dihalohexane, such as 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane (B150918), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.combeilstein-journals.org

| Reactants | Catalyst | Key Features | Potential Issues |

|---|---|---|---|

| Benzene and 1,6-Dihalohexane | Lewis Acids (e.g., AlCl₃, FeCl₃) | Direct alkylation of the aromatic ring. | Polysubstitution, carbocation rearrangements. |

Coupling of Grignard Reagents with α,ω-Dihaloalkanes

A powerful alternative for forming carbon-carbon bonds is the coupling of Grignard reagents with α,ω-dihaloalkanes. researchgate.net This method involves the preparation of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org

This highly nucleophilic Grignard reagent is then reacted with a 1,6-dihaloalkane. The reaction proceeds via a nucleophilic substitution mechanism where the phenyl carbanion attacks the electrophilic carbon of the carbon-halogen bond, displacing the halide and forming a new carbon-carbon bond. This process is repeated at the other end of the dihaloalkane to furnish this compound. The use of transition metal catalysts can enhance the efficiency of this coupling reaction. researchgate.net This method offers good yields, with one study reporting a 78% yield for the synthesis of this compound from toluene (B28343). researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Yield |

|---|---|---|---|

| Phenylmagnesium Bromide | 1,6-Dihalohexane | Anhydrous Ether (e.g., THF) | Up to 78% researchgate.net |

Decarboxylative Cross-Electrophile Coupling Strategies

A more modern and versatile approach involves decarboxylative cross-electrophile coupling. acs.orgnih.gov This strategy utilizes carboxylic acids or their derivatives as stable and readily available starting materials. nih.gov In this method, an N-hydroxyphthalimide (NHP) ester of a suitable carboxylic acid is coupled with an aryl halide in the presence of a nickel catalyst. acs.orgnih.gov

The reaction is believed to proceed through the formation of an alkyl radical via the reduction of the NHP ester. acs.org This radical then participates in a nickel-catalyzed cross-coupling cycle with the aryl halide to form the desired product. acs.orgchemrxiv.org This method is advantageous as it avoids the use of pre-formed organometallic reagents and can be performed under milder conditions. nih.gov It represents a complementary approach to other cross-coupling methods, offering a different substrate scope and not requiring light or a co-catalyst in some cases. acs.orgnih.gov

Reduction-Based Syntheses

Reduction-based syntheses provide an alternative pathway to this compound, typically starting from a precursor that already contains the desired carbon skeleton but with oxygen-containing functional groups that need to be removed.

Reduction of this compound-1,6-dione and Related Ketones

A common precursor for this compound is this compound-1,6-dione. researchgate.netnist.gov This diketone can be synthesized via the Friedel-Crafts acylation of benzene with adipoyl chloride. researchgate.net The subsequent reduction of the two ketone functionalities to methylene (B1212753) groups yields this compound.

Several methods can be employed for this reduction. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for the deoxygenation of ketones. Alternatively, catalytic hydrogenation over a palladium catalyst can also achieve this transformation. The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Starting Material | Key Intermediate | Reduction Method |

|---|---|---|

| Benzene and Adipoyl Chloride | This compound-1,6-dione | Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation |

Reduction of α,β-Enones

The reduction of α,β-unsaturated ketones, or enones, also serves as a viable route to this compound. researchgate.net These precursors can be synthesized through various condensation reactions. The key step in this approach is the selective reduction of both the carbon-carbon double bond and the carbonyl group.

Catalytic hydrogenation is a powerful tool for this purpose. harvard.edu Depending on the catalyst and reaction conditions, it is possible to selectively reduce the double bond first, followed by the reduction of the ketone. For instance, using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure can effectively reduce both functionalities to afford the saturated alkane. harvard.eduorganic-chemistry.org This method is often clean and provides high yields, making it an attractive synthetic strategy. researchgate.net

Novel and Mechanistically Driven Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient and mechanistically interesting routes to this compound and its derivatives. These methods often provide advantages over classical approaches by offering milder reaction conditions, fewer synthetic steps, and the potential for greater control over the final molecular architecture.

A significant development in the synthesis of α,ω-diphenylalkanes, including this compound, involves the direct benzylic metalation of toluene followed by a coupling reaction. researchgate.net This one-pot method presents a streamlined alternative to traditional multi-step procedures. researchgate.net

The core of this strategy is the regioselective metalation at the benzylic position of toluene using a strong base, such as n-butyllithium (n-BuLi), in the presence of an activating reagent like tetrahydrofuran (THF). researchgate.net The resulting benzyllithium (B8763671) species is a potent nucleophile that can then react with a suitable electrophile. For the synthesis of this compound, the key coupling partner is a 1,4-dihaloalkane, specifically 1,4-dichlorobutane. The reaction proceeds via a double nucleophilic substitution, where two equivalents of the benzyl (B1604629) anion displace the halide ions to form the new carbon-carbon bonds, yielding the target this compound.

A key advantage of this method is that it bypasses the need for pre-activating the coupling partners or using transition metal catalysts, which are often required in other coupling strategies like Grignard or Friedel-Crafts reactions. researchgate.net The optimization of reaction conditions, particularly the choice of the activating reagent for the metalation, has been a focus of research. Tetrahydrofuran (THF) has been identified as an effective activating reagent for the n-BuLi-mediated metalation of toluene at room temperature. researchgate.net

This approach provides a more direct and potentially more atom-economical route to this compound from readily available starting materials. researchgate.net Research has demonstrated that this method is effective for producing various α,ω-diphenylalkanes by simply changing the length of the α,ω-dichloroalkane chain. researchgate.net

Table 1: Effect of Activating Reagent on the Benzylic Metalation and Coupling Reaction

| Activating Reagent | Yield of this compound |

| Tetrahydrofuran (THF) | Moderate |

| Diethyl ether (Et₂O) | Lower than THF |

| Tetramethylethylenediamine (TMEDA) | Lower than THF |

Data synthesized from findings reported in a novel synthetic method for α,ω-diphenylalkanes. researchgate.net

While the direct asymmetric synthesis of this compound itself is not extensively documented, the principles of asymmetric synthesis are crucial for preparing chiral analogues that possess specific stereochemistry. Enantioselective synthesis is vital in fields like pharmaceuticals, where different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.orgchiralpedia.com The synthesis of chiral derivatives of this compound, such as those containing hydroxyl or amino groups on the hexane chain, highlights the application of modern asymmetric methodologies.

Asymmetric synthesis aims to produce stereoisomeric products in unequal amounts through a chemical reaction or reaction sequence where one or more new elements of chirality are formed. wikipedia.org This can be achieved through several main approaches:

Enantioselective Catalysis: This involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. The catalyst, being chiral, creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material. wikipedia.org It directs the stereoselectivity of a subsequent reaction and is then removed to yield the enantiomerically enriched product. wikipedia.org

Biocatalysis: This method utilizes enzymes as catalysts, which are inherently chiral and can exhibit extremely high levels of stereoselectivity.

Chiral Pool Synthesis: This approach uses a readily available enantiomerically pure natural product as the starting material, with its existing chirality being transferred to the final product.

In the context of structures related to this compound, these strategies have been employed to synthesize specific chiral molecules. For example, the synthesis of chiral this compound-3,4-diols has been reported, which would require a diastereoselective or enantioselective dihydroxylation or a related strategy to control the stereochemistry of the two hydroxyl groups. thieme-connect.com

Furthermore, the preparation of chiral diamine analogues, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine, necessitates a high degree of stereocontrol. a2bchem.com The synthesis of such compounds often relies on methods like the diastereoselective reduction of a precursor containing chiral auxiliaries or the use of enantioselective catalysis to set the two stereocenters. For instance, the synthesis of related diamino hydroxyethylene isosteres has been achieved through a two-step reduction sequence that establishes the desired stereochemistry with high diastereoselectivity. researchgate.net

These examples underscore the importance of asymmetric synthesis in creating structurally complex and stereochemically defined molecules related to this compound. The choice of a specific asymmetric strategy depends on the target molecule's structure and the desired stereochemical outcome.

Reaction Mechanisms and Mechanistic Investigations

Exploration of Alkylation Reaction Pathways

Alkylation reactions involving 1,6-diphenylhexane and its precursors are fundamental to the synthesis of more complex molecular architectures. A primary method for synthesizing this compound itself is through the Friedel-Crafts alkylation of benzene (B151609) with 1,6-dibromohexane (B150918), a reaction catalyzed by a Lewis acid. ontosight.aiwikipedia.org This process involves the electrophilic substitution of two benzene rings onto the hexane (B92381) chain.

Further alkylation reactions can be performed on derivatives of this compound. For instance, the alkylation of nitriles with alcohols, a process that can be catalyzed by rhodium complexes, demonstrates the versatility of introducing alkyl groups into molecules that may be structurally related to or derived from this compound. liv.ac.uk These reactions can proceed through a "hydrogen-borrowing" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the nitrile, followed by reduction of the resulting intermediate. liv.ac.uk The chemoselectivity between alkylation and olefination in such systems can often be controlled by the reaction atmosphere, with an inert atmosphere like argon favoring alkylation. liv.ac.uk

In the context of forming derivatives like (2R,5R)-1,6-diphenylhexane-2,5-diamine, stereoselective alkylation of chiral intermediates is a key step. This highlights the importance of controlling the three-dimensional arrangement of atoms during the alkylation process to achieve the desired stereoisomer.

Radical-Involved Mechanisms in Cross-Coupling Reactions

While many cross-coupling reactions proceed through polar, concerted mechanisms, the involvement of radical species offers alternative and sometimes advantageous pathways, especially for the formation of C(sp³)–C(sp³) bonds. nih.govchemrxiv.org The study of radical-radical cross-coupling reactions has gained significant interest as a method for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of reactions that could produce this compound or its analogs, nickel-catalyzed cross-coupling reactions have been explored. sci-hub.se These reactions can involve radical intermediates. For instance, the coupling of alkyl fragments with (hetero)aryl halides can be achieved using nickel catalysts, and recent advancements have even enabled enantiospecific, stereoretentive radical cross-coupling without the need for chiral ligands. chemrxiv.org This is significant because free radicals are typically believed to racemize almost instantaneously. chemrxiv.org

The mechanism of such nickel-catalyzed reactions can involve the formation of an alkyl radical which then participates in the cross-coupling cycle. wikipedia.org Theoretical studies have been employed to understand the mechanism and selectivity of transition metal-catalyzed radical-radical cross-coupling reactions, for example, in copper-catalyzed C-N bond formation. researchgate.net These computational investigations help to elucidate the energetic favorability of different pathways, such as concerted versus stepwise coupling. researchgate.net

Conformational Analysis of Reaction Intermediates

The three-dimensional shape, or conformation, of reaction intermediates plays a critical role in determining the outcome of a chemical reaction. Conformational analysis of intermediates in reactions involving structures similar to this compound can provide insights into reactivity and stereoselectivity. rsc.org

For complex molecules, computational chemistry and NMR spectroscopy are powerful tools for characterizing the preferred conformations of intermediates. rsc.orgchemrxiv.org For example, in the study of carbohydrate-based oxepines, Monte Carlo conformational searches followed by Density Functional Theory (DFT) optimizations are used to identify low-energy conformations. rsc.org The calculated properties, such as ³J(H,H) coupling constants, can then be compared with experimental NMR data to validate the conformational models. rsc.orgchemrxiv.org

In the context of enzymatic reactions, the conformation of substrates and intermediates within an enzyme's active site is crucial for catalysis. nih.govbiorxiv.org While not directly involving this compound, these studies on enzyme systems highlight the universal importance of conformational dynamics in controlling reaction pathways. For instance, the movement of active site loops in enzymes can control substrate access and product release. biorxiv.org

Theoretical Studies of Reaction Energetics

Theoretical calculations are instrumental in understanding the energetics of chemical reactions, providing quantitative data on activation energies and reaction enthalpies that govern reaction rates and equilibria. libretexts.org Reaction coordinate diagrams, which plot the energy of a system as it progresses from reactants to products, are a key output of these studies. savemyexams.com

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and energetics. researchgate.netresearchgate.net For example, in the AlCl₃-catalyzed cascade reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride, which produces a derivative of this compound-1,6-dione, DFT calculations were used to optimize the structures of all compounds and to study their electronic properties. researchgate.net Such calculations can help to rationalize the formation of different products and to understand the stability of intermediates. researchgate.netresearchgate.net

The energetics of electron transfer reactions, which can be a component of certain cross-coupling mechanisms, have been extensively studied. nobelprize.org The Marcus theory, for instance, provides a framework for understanding the relationship between the free energy of reaction and the activation energy barrier for electron transfer. nobelprize.org This theory explains how fluctuations in the coordinates of the reacting species and the surrounding solvent molecules allow the system to reach a transition state where electron transfer can occur while conserving energy. nobelprize.org

Table of Reaction Parameters

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Theoretical Method |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution | - |

| Rhodium-Catalyzed Alkylation | Rhodium Complex | Hydrogen-borrowing | - |

| Nickel-Catalyzed Cross-Coupling | Nickel Catalyst | Radical intermediates | DFT |

| AlCl₃-Catalyzed Cascade Reaction | AlCl₃ | Friedel-Crafts acylation and aldol (B89426) condensation | DFT (B3LYP, M06-2X) |

Derivatives of 1,6 Diphenylhexane: Synthesis, Characterization, and Applications

1,6-Diphenylhexane-1,6-dione and Analogues

The study of this compound derivatives, particularly the 1,6-dione and its analogues, reveals a rich field of synthetic chemistry. These compounds serve as versatile precursors for more complex molecular architectures. Their synthesis involves a range of classical and modern organic reactions, leading to a variety of structures whose properties have been extensively studied through spectroscopic methods.

Diversified Synthetic Routes for Diketones

The synthesis of this compound-1,6-dione and its analogues can be achieved through several strategic pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Condensation reactions represent a fundamental approach to constructing the carbon skeleton of this compound-1,6-dione. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. scribd.com For instance, the synthesis can be initiated through the condensation of benzaldehyde (B42025) with acetone (B3395972). ontosight.ai This initial product can then undergo further reactions to extend the carbon chain and introduce the second phenyl group, ultimately forming the 1,6-diketone structure. ontosight.ai The aldol (B89426) condensation, in general, is a powerful tool for carbon-carbon bond formation, typically proceeding through a base-catalyzed mechanism where an enolate reacts with a carbonyl compound. scribd.commagritek.com

A widely employed and efficient method for synthesizing this compound-1,6-dione analogues is the Friedel-Crafts acylation. sigmaaldrich.comsavemyexams.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with a dicarboxylic acid chloride, such as adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.orgresearchgate.net

For example, the reaction of benzene (B151609) derivatives, such as 1,2,3-trimethoxybenzene (B147658) or 3,4-dimethoxybenzene, with adipoyl chloride using AlCl₃ as a catalyst yields the corresponding 1,6-bis(methoxyphenyl)hexane-1,6-dione derivatives. acs.orgresearchgate.netresearchgate.net This standard procedure is a cornerstone for creating 1,4-dibenzoylbutane (B1293665) derivatives. researchgate.net Similarly, unsaturated 1,6-diketones can be synthesized by the Friedel-Crafts acylation of arenes with muconoyl chloride. nih.gov

Following the initial acylation, these diketones can undergo further functionalization. For instance, the resulting unsaturated diketones can be subjected to catalytic hydrogenation with Pd or Pt on carbon to produce the saturated 1,6-diketones, such as ArOC-(CH₂)₄-COAr. nih.gov Other functionalization reactions include the reduction of the ketone groups to diols using reagents like sodium borohydride (B1222165) (NaBH₄) or regioselective bromination of the aromatic rings. researchgate.net

1,6-Diketones, including this compound-1,6-dione (also referred to as 1,4-dibenzoylbutane), are valuable substrates for intramolecular aldol condensation and cyclocondensation reactions. acs.orgresearchgate.net These reactions typically occur in acidic media and lead to the formation of five-membered ring systems. researchgate.net

Specifically, the AlCl₃-mediated aldol cyclocondensation of 1,6-diones like 1,4-dibenzoylbutane results in the formation of cyclopentenone derivatives. acs.org This acid-catalyzed pathway is notable for producing exclusively unconjugated enones, in contrast to base-catalyzed condensations which tend to yield the more thermodynamically stable conjugated isomers. researchgate.netacs.org The reaction is driven by the removal of a water molecule, facilitated by the Lewis acid. acs.org Research has shown that reacting 1,6-diketones with an acetic acid/hydrochloric acid mixture can induce this cyclocondensation. researchgate.net

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and atom-economical route to complex molecules from simple precursors. The synthesis of derivatives of this compound-1,6-dione is often integrated into such pathways.

A prominent example is the reaction of a benzene derivative with adipoyl chloride in the presence of AlCl₃. acs.orgresearchgate.net This process can initiate a cascade sequence beginning with a Friedel-Crafts acylation, which forms the 1,6-diketone intermediate. acs.orgresearchgate.netresearchgate.net This intermediate can then immediately undergo an intramolecular aldol condensation, leading to the formation of cyclopentene (B43876) derivatives. acs.orgresearchgate.netresearchgate.net In some cases, this cascade can also involve regioselective demethylation of methoxy-substituted aryl groups when Lewis acids like AlCl₃ are used. acs.org These tandem reactions allow for the efficient construction of complex cyclic products from acyclic starting materials. nih.gov

Aldol Condensation and Cyclocondensation Reactions

Spectroscopic and Structural Elucidation of Diketone Derivatives

The characterization of this compound-1,6-dione and its analogues relies heavily on modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. researchgate.net

For complex structures, advanced 2D NMR experiments like COSY, HMQC, and HMBC are used to unequivocally assign proton and carbon signals and establish the complete molecular framework. researchgate.net X-ray diffraction analysis provides definitive proof of the solid-state structure and stereochemistry. researchgate.netnih.gov

Detailed spectroscopic data has been reported for numerous derivatives. For example, the characterization of this compound-1,6-dione itself shows characteristic signals in ¹H and ¹³C NMR spectra corresponding to the phenyl and hexane (B92381) chain protons and carbons. Analogues with substituted phenyl rings exhibit predictable shifts in their NMR spectra and unique fragmentation patterns in high-resolution mass spectrometry (HRMS).

Below are tables summarizing the spectroscopic data for this compound-1,6-dione and some of its synthesized derivatives.

Table 1: Spectroscopic Data for this compound-1,6-dione Data sourced from reference

| Technique | Observed Signals/Properties |

|---|---|

| Appearance | White solid |

| Melting Point (°C) | 104-105 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.96 (d, J = 7.4 Hz, 4H), 7.56 (t, J = 7.3 Hz, 2H), 7.46 (t, J = 7.6 Hz, 4H), 3.09 – 2.99 (m, 4H), 1.89 – 1.80 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 200.1, 137.1, 133.1, 128.7, 128.2, 38.5, 24.0 |

| HRMS (ESI) [M+Na]⁺ | Calcd. for C₁₈H₁₈O₂Na: 289.1199, Found: 289.1215 |

Table 2: Spectroscopic Data for Selected this compound-1,6-dione Analogues Data sourced from references acs.org

| Compound Name | Key Spectroscopic Data |

|---|---|

| 1-(4-chlorophenyl)-6-phenylhexane-1,6-dione | Melting Point: 137-138 °C ¹H NMR (300 MHz, CDCl₃) δ: 7.99–7.93 (m, 2H), 7.92–7.85 (m, 2H), 7.62–7.51 (m, 1H), 7.49–7.40 (m, 4H), 3.07–2.98 (m, 4H) ¹³C NMR (101 MHz, CDCl₃) δ: 200.1, 198.9, 139.5, 137.1, 135.4, 133.2, 129.6, 129.0, 128.7, 128.1, 38.6, 38.5, 23.9 |

| 1-(4-bromophenyl)-6-phenylhexane-1,6-dione | Melting Point: 116-117 °C ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J=7.7 Hz, 2H), 7.82 (d, J=8.2 Hz, 2H), 7.60 (d, J=8.3 Hz, 2H), 7.55 (d, J=7.3 Hz, 1H), 7.46 (t, J=7.6 Hz, 2H), 3.08–2.96 (m, 4H), 1.86–1.79 (m, 4H) ¹³C NMR (101 MHz, CDCl₃) δ: 200.1, 199.1, 137.0, 135.7, 133.2, 132.0, 129.7, 128.7, 128.3, 128.1, 38.53, 38.48, 23.9 |

| 2,5-Dibromo-1,6-bis(5-bromo-2-hydroxy-3,4-dimethoxyphenyl)hexane-1,6-dione acs.org | Melting Point: 181–182 °C ¹H NMR (400 MHz, CDCl₃) δ: 12.08 (s, 2H, OH), 7.73 (s, 2H, aromatic), 5.13–5.05 (m, 2H, CHBr), 4.08 (s, 6H, OCH₃), 3.92 (s, 6H, OCH₃), 2.53–2.41 (m, 2H, CH₂), 2.26–2.18 (m, 2H, CH₂) ¹³C NMR (100 MHz, CDCl₃) δ: 196.6 (CO), 159.0 (C), 156.8 (C), 142.0 (C), 127.9 (CH), 114.4 (C), 106.6 (C), 61.6 (OCH₃), 61.4 (OCH₃), 45.1 (CHBr), 31.3 (CH₂) IR (CH₂Cl₂, cm⁻¹): 2917, 1626, 1428, 1377, 1306, 1268, 1186, 1129, 1055, 991, 958, 822, 801, 755, 736 |

Photochemical Reactivity: Norrish II Photoreactions

The Norrish Type II reaction is a characteristic photochemical process for carbonyl compounds that possess an abstractable γ-hydrogen atom. wikipedia.org Upon photoexcitation, the carbonyl group undergoes intramolecular hydrogen abstraction, leading to a 1,4-biradical intermediate. wikipedia.org This intermediate can then proceed through several pathways, including fragmentation (β-scission) or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

Research into the photochemical behavior of this compound derivatives has provided insights into how solvent media and molecular structure influence these reaction pathways. A study on the Norrish II photoreactions of This compound-3,4-dione (B13993780), an α-diketone derivative, was conducted at various temperatures and in different media, including isotropic solvents and ordered liquid crystalline solvents. researchgate.netresearchgate.net

The investigation revealed that the only photoproducts detected across all solvents were 1/1 diastereomeric mixtures of α-hydroxycyclobutanones. researchgate.netresearchgate.net This indicates that the primary reaction pathway for the excited this compound-3,4-dione is intramolecular hydrogen abstraction followed by cyclization. researchgate.netresearchgate.net An interesting observation was the effect of the medium on the reaction's quantum yield. For this compound-3,4-dione, the quantum yield for its disappearance tended to decrease as the temperature increased in all media studied. researchgate.netresearchgate.net Furthermore, the quantum yield ratio for its disappearance in cholesteric mesophases versus hexane was less than one, a contrast to simpler α-diketones like octane-4,5-dione. researchgate.net These findings suggest that the ordered environment of the liquid crystalline solvent influences the conformational flexibility of the this compound derivative, thereby affecting the efficiency of the Norrish II process. researchgate.net

Table 1: Photoreaction Characteristics of this compound-3,4-dione

| Property | Observation | Source(s) |

|---|---|---|

| Reaction Type | Norrish Type II | researchgate.netresearchgate.net |

| Primary Photoproducts | 1/1 diastereomeric mixtures of α-hydroxycyclobutanones | researchgate.netresearchgate.net |

| Effect of Temperature | Quantum yields for disappearance decrease with increasing temperature | researchgate.netresearchgate.net |

| Effect of Solvent Order | Quantum yield ratio in cholesteric mesophases vs. hexane is less than one | researchgate.net |

Role as Synthetic Intermediates in Complex Molecule Construction

Derivatives of this compound are valuable synthetic intermediates used in the construction of a variety of complex organic molecules. lookchem.com Their bifunctional nature, featuring a six-carbon chain flanked by two phenyl groups, allows for diverse chemical modifications. For instance, this compound-1,6-dione can undergo acid-catalyzed aldol condensation to form cyclopentene derivatives. researchgate.net

The utility of these compounds extends significantly into medicinal chemistry. Specific derivatives of this compound serve as crucial building blocks for synthesizing complex pharmaceutical agents. lookchem.com For example, (2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-5-thiazolylmethoxycarbonyl)amino-1,6-diphenyl-3-hydroxyhexane is a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor. lookchem.com Similarly, N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide is a critical precursor in the manufacture of Lopinavir, another important antiretroviral drug. The defined stereochemistry of these intermediates is essential for the biological activity of the final drug molecules.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of this compound derivatives, particularly those with chelating functionalities, has been explored to create novel metal complexes. tuwien.at The backbone of the this compound structure can be functionalized with dionate groups, which are excellent ligands for transition metals.

A notable example is the reaction of 1,6-diphenyl-1,3,5,6-hexanetetrone with copper(II) chloride (CuCl₂) and 2,2′-bipyridine (bipy) in an ethanol (B145695) solution. researchgate.netnih.govclarku.edu This reaction yields a bimetallic copper(II) complex, μ-1,6-Dioxo-1,6-diphenylhexane-3,4-diolato-bis[(2,2′-bipyridine)chloridocopper(II)] dihydrate. researchgate.netnih.govclarku.edu In this complex, the this compound derivative acts as a bridging ligand, with each copper(II) ion being five-coordinate. nih.gov The coordination sphere of each copper ion is composed of two oxygen atoms from the tetronediate ligand, two nitrogen atoms from a bipyridine ligand, and one chloride ion. nih.govclarku.edu The resulting molecule is centrosymmetric and features a nearly planar CuN₂O₂ equatorial plane. nih.gov These bimetallic units are further linked into chains through hydrogen bonds involving solvent water molecules and the coordinated chloride ions. nih.gov Such studies on metal complexes are often driven by interest in their potential magnetic properties. nih.gov

Table 2: Structural Features of a Bimetallic Copper(II) Complex with a this compound Derivative

| Feature | Description | Source(s) |

|---|---|---|

| Ligand | 1,6-Dioxo-1,6-diphenylhexane-3,4-diolate (derived from 1,6-diphenyl-1,3,5,6-hexanetetrone) | researchgate.netnih.gov |

| Metal Ion | Copper(II) (Cu²⁺) | researchgate.netnih.gov |

| Molecular Structure | Centrosymmetric, bimetallic complex: [Cu₂(C₁₈H₁₂O₄)Cl₂(C₁₀H₈N₂)₂]·2H₂O | researchgate.netnih.govclarku.edu |

| Coordination Geometry | Each Cu(II) ion is five-coordinate | nih.gov |

| Donor Atoms | Two oxygen atoms (tetronediate), two nitrogen atoms (bipyridine), one chloride ion | nih.govclarku.edu |

| Supramolecular Structure | Chains formed via hydrogen bonds between water molecules and chloride ions | nih.gov |

1,6-Diphenylhexanediamine Derivatives

Chiral diamines are of immense value in organic chemistry, serving as ligands in asymmetric catalysis and as fundamental building blocks for synthesizing biologically active molecules. nih.gov Derivatives of 1,6-diphenylhexanediamine, with their C₂-symmetric potential, are particularly noteworthy.

Stereoselective Synthesis of Diamine Analogues

The synthesis of stereochemically pure 1,6-diphenylhexanediamine derivatives is critical for their application in pharmaceuticals and asymmetric synthesis. justia.com Several stereoselective methods have been developed to access specific isomers. Asymmetric hydrogenation is a key strategy, where a precursor is hydrogenated using a chiral catalyst to produce the desired enantiomerically enriched diamine. vulcanchem.com For instance, the (2R,5R) stereoisomer of this compound-2,5-diamine, a key intermediate for the pharmacokinetic enhancer Cobicistat, is produced via asymmetric hydrogenation using chiral rhodium or ruthenium catalysts, achieving high enantiomeric excess (>98%). vulcanchem.com

Other approaches include diastereoselective additions to specifically designed precursors. The diastereoselective addition of Grignard reagents to bis(1,3-oxazolidinyl)alkanes has been shown to produce C₂-symmetrical chiral diamines. acs.org More recently, a copper-catalyzed reductive coupling of chiral allenamides with N-alkyl substituted aldimines has been developed, providing access to chiral 1,2-diamino synthons as single stereoisomers in high yields. nih.gov

Diastereoselectivity Optimization in Diamine Synthesis

Optimizing the diastereoselectivity of a reaction is crucial for efficiently producing a single, desired stereoisomer, which is often the only biologically active form. In the synthesis of chiral diamine derivatives, the choice of catalyst, substrate, and reaction conditions plays a pivotal role in controlling the stereochemical outcome.

In the copper-catalyzed reductive coupling of imines and allenamides, high diastereoselectivity was achieved, yielding the chiral diamine products as single stereoisomers. nih.gov Mechanistic investigations using density functional theory (DFT) revealed that the addition to the imine is reversible, a factor that has significant implications for the future development of catalyst-controlled stereoselective variations of this reaction. nih.gov Similarly, in the synthesis of C₂-symmetrical diamines via Grignard addition to bis(1,3-oxazolidinyl)alkanes, the inherent chirality of the oxazolidine (B1195125) auxiliaries directs the stereochemical course of the addition, leading to high diastereoselectivity. acs.org These methods highlight how the careful design of catalysts and chiral auxiliaries can effectively optimize the diastereoselectivity in the synthesis of complex diamine structures.

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. enamine.netwiley.com This approach is fundamental in drug development, as biological targets are chiral, and often only one enantiomer of a drug is effective. enamine.net

Chiral 1,6-diphenylhexanediamine derivatives are highly valued in this context. Their stereochemically defined structures make them excellent chiral building blocks for the synthesis of pharmaceuticals. vulcanchem.com Beyond their role as precursors, these chiral diamines are also employed as powerful chiral inducers in stereoselective synthesis. nih.gov They can function as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction before being cleaved. researchgate.net Furthermore, they are used as chiral ligands for transition metal catalysts, forming complexes that catalyze a wide range of enantioselective transformations, including C-C, C-N, and C-O bond-forming reactions. nih.gov The (2R,5R)-1,6-diphenylhexane-2,5-diamine, for example, is not only a precursor to Cobicistat but also finds application as a building block in the synthesis of other complex organic molecules.

Table 3: Applications of Chiral 1,6-Diphenylhexanediamine Derivatives in Asymmetric Synthesis

| Application | Description | Source(s) |

|---|---|---|

| Chiral Building Blocks | Serve as enantiopure starting materials for the synthesis of complex molecules, such as pharmaceuticals (e.g., Cobicistat). | vulcanchem.comenamine.net |

| Chiral Auxiliaries | Temporarily attached to a molecule to control the stereochemistry of a reaction. | nih.govresearchgate.net |

| Chiral Ligands | Form complexes with transition metals to create catalysts for enantioselective reactions. | nih.gov |

| Resolving Agents | Used to separate racemic mixtures of acidic compounds. | |

1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH)

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent molecule renowned for its application as a probe in the study of the hydrophobic domains of membranes and other macromolecular assemblies. capes.gov.brresearchgate.net Its photophysical properties are highly sensitive to the surrounding environment, making it an invaluable tool in biophysical research. researchgate.net DPH is nearly non-fluorescent in aqueous solutions, but its fluorescence quantum yield increases dramatically upon its intercalation into nonpolar environments such as the acyl chain region of lipid bilayers or when it forms supramolecular complexes. researchgate.netbiotium.comnih.gov This significant enhancement of fluorescence is the cornerstone of its use in the applications discussed below.

Supramolecular Assembly Formation

The formation of supramolecular assemblies is a key feature of DPH's interaction with various molecules, particularly lipids. These non-covalent interactions lead to the formation of organized structures with distinct properties. The weak fluorescence of DPH in water is significantly enhanced upon the formation of these supramolecular assemblies with lipids, a phenomenon that is optimally observed in environments with a high water content (over 80% v/v). researchgate.netnih.gov

Research has demonstrated that DPH can form supramolecular complexes with different types of lipids. For instance, studies have been conducted with the triglyceride 1,2,3-tridodecanoylglycerol (LLL), a nonpolar lipid, and dimyristoylphosphatidylcholine (B1235183) (DMPC), a charged amphiphilic lipid. researchgate.netnih.gov The formation of these assemblies is driven by the hydrophobic nature of DPH, which favors its insertion into the lipidic environment. researchgate.net

Beyond lipids, DPH has been shown to form intriguing supramolecular structures with cyclodextrins (CDs). In a mixed solvent of DMF and water, α- and β-cyclodextrins form 1:1 complexes with DPH. acs.org More complex structures, specifically nanotubes involving approximately 30 γ-cyclodextrin units and an undetermined number of DPH molecules, have also been observed. acs.org This highlights the versatility of DPH in forming various supramolecular architectures. Furthermore, DPH itself can undergo self-aggregation in water/ethanol mixtures above a critical water concentration, as evidenced by changes in its absorption spectrum and other photophysical properties. researchgate.net

Determination of Stoichiometry and Association Constants in Supramolecular Systems

A critical aspect of studying supramolecular assemblies is the quantitative characterization of the interactions, which includes determining the stoichiometry of the components and their association constants (K). nih.govmono.net For DPH-lipid systems, steady-state fluorescence measurements are a powerful tool for this purpose. researchgate.netnih.gov The significant increase in DPH fluorescence upon binding to lipids allows for titration experiments where the change in fluorescence intensity is monitored as a function of lipid concentration. researchgate.netnih.govmono.net

The resulting data, often presented as a binding isotherm, can be fitted to various stoichiometric binding models to determine the association constant. mono.netunits.it It is crucial to employ non-linear regression methods for accurate analysis. mono.netrsc.org

A study investigating the supramolecular assemblies of DPH with LLL and DMPC provides specific examples of this methodology. researchgate.netnih.gov By analyzing the variation of DPH fluorescence intensity in the presence of increasing lipid concentrations, researchers were able to identify the stoichiometry of the complexes and calculate their association constants. The method of continuous variation, or Job's plot, is another traditional technique used to determine stoichiometry in supramolecular complexes. nih.gov

The table below presents the determined stoichiometries and association constants for DPH complexes with two different lipids.

| Lipid | Complex Stoichiometry (Lipid:DPH) | Association Constant (K₂) | Reference |

| 1,2,3-tridodecanoylglycerol (LLL) | 60:2 | (5.8 ± 0.5) x 10¹³ M⁻² | researchgate.netnih.gov |

| Dimyristoylphosphatidylcholine (DMPC) | 200:2 | (17.3 ± 2.0) x 10¹³ M⁻² | researchgate.netnih.gov |

These high association constants indicate a strong binding affinity between DPH and the lipid assemblies. The study also noted that the fluorescence intensity of DPH was greater in the presence of the nonpolar triglyceride (LLL) compared to the amphiphilic phosphatidylcholine (DMPC). researchgate.netnih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,6-diphenylhexane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive analysis.

¹H and ¹³C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the hexane (B92381) chain. The aromatic protons usually appear as a multiplet in the range of δ 7.14–7.32 ppm. The protons of the hexane chain show distinct signals: a multiplet at approximately δ 2.61–2.68 ppm for the methylene (B1212753) groups adjacent to the phenyl rings (benzylic protons) and another multiplet around δ 1.65–1.73 ppm for the remaining methylene groups in the center of the chain.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The aromatic carbons of the phenyl groups typically resonate in the region of δ 128.16–136.58 ppm. The aliphatic carbons of the hexane chain appear at higher field, with a characteristic peak around δ 24.65 ppm for the central methylene carbons. The specific shifts for the benzylic and other aliphatic carbons provide further confirmation of the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.14–7.32 (m) | 128.16–136.58 |

| Benzylic Protons (-CH₂-Ph) | 2.61–2.68 (m) | Not specified |

| Aliphatic Protons (-CH₂-) | 1.65–1.73 (m) | 24.65 |

Data sourced from a reference for related compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the benzylic protons and the adjacent methylene protons, as well as between the different methylene groups along the hexane chain, confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgblogspot.com Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. libretexts.org This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 2.61–2.68 ppm would show a correlation to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.educeitec.cz In the context of this compound, HMBC spectra would reveal correlations between the benzylic protons and the quaternary carbon of the phenyl ring, as well as with other carbons within the phenyl group and the hexane chain. This information is instrumental in piecing together the entire molecular structure and confirming the attachment of the phenyl groups to the hexane backbone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₈H₂₂), the calculated exact mass is 238.1722 g/mol . nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental formula of the compound. This is a critical step in the identification process, distinguishing it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Analysis

While not directly applied to the analysis of the small molecule this compound itself, MALDI-TOF MS is a vital technique for the characterization of polymers. shimadzu.comnih.gov If this compound were incorporated as a monomer unit into a polymer chain, MALDI-TOF MS would be used to analyze the resulting polymer. This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation, providing information on the polymer's molecular weight distribution, repeating units, and end-group analysis. nih.gov

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orbit.com The IR spectrum of this compound, typically recorded from a neat sample in a capillary cell, would display characteristic absorption bands. nih.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: Appearing as a series of absorptions in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Occurring at lower frequencies.

The specific pattern of these absorptions provides a fingerprint for the molecule, confirming the presence of both the aromatic phenyl groups and the aliphatic hexane chain.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table represents general expected regions for the functional groups present in this compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While a detailed single-crystal X-ray diffraction analysis for the parent compound, this compound, is not prominently available in published literature, extensive studies have been conducted on its derivatives. A notable example is This compound-1,3,4,6-tetrone (B1296753) . The investigation of this derivative provides critical insight into the behavior of the diphenylhexane framework in the solid state.

Research on this compound-1,3,4,6-tetrone revealed that the compound crystallizes in a monoclinic system. qu.edu.qaqu.edu.qa The structure was determined using direct methods and refined to a final R-value of 0.045 for 1364 unique reflections. qu.edu.qa The analysis confirmed that the molecule exists in the dienol form in the crystalline state. qu.edu.qaqu.edu.qa Crystals for the analysis were grown from an acetone (B3395972) solution and were described as yellow prisms. qu.edu.qa

The detailed crystallographic data for this compound-1,3,4,6-tetrone are summarized in the table below.

Table 1: Crystallographic Data for this compound-1,3,4,6-tetrone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1192 (6) |

| b (Å) | 9.085 (9) |

| c (Å) | 15.366 (4) |

| **β (°) ** | 97.91 (4) |

| Z | 2 |

Data sourced from Kaitner, B., et al. (1992). qu.edu.qaqu.edu.qa

Similarly, X-ray diffraction has been used to confirm the structure of other derivatives, such as the bimetallic complex formed between copper(II) chloride, 2,2′-bipyridine, and 1,6-diphenyl-1,3,4,6-hexanetetrone. nih.gov For (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, another derivative, X-ray diffraction analysis confirms that the formation of the hydrochloride salt helps to stabilize the crystal lattice. These examples underscore the utility of XRD in unambiguously establishing the three-dimensional structure of complex molecules derived from the this compound scaffold.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions within a molecule.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions of its two phenyl groups. Since the phenyl rings are separated by a saturated hexane chain, they act as isolated chromophores. There is no electronic conjugation between the two aromatic rings, which is a critical factor determining the absorption wavelength. libretexts.orgutoronto.ca

Consequently, the UV-Vis absorption spectrum of this compound is expected to be very similar to that of simple alkylbenzenes, such as toluene (B28343) or ethylbenzene. The spectrum would be characterized by:

A strong absorption band (the E₂-band) around 200-220 nm.

A weaker, structured absorption band (the B-band) around 260-270 nm, which is characteristic of the π → π* transition within the benzene (B151609) ring. msu.edu

The lack of conjugation means that this compound does not absorb light in the visible region of the spectrum (400-700 nm) and is, therefore, a colorless compound. msu.edu This is in stark contrast to its unsaturated analogue, 1,6-diphenyl-1,3,5-hexatriene (B155585), whose extended conjugated system causes a significant bathochromic (red) shift, with strong absorption in the 350-400 nm range.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| E₂-band | ~210 | Phenyl Ring |

| B-band | ~265 | Phenyl Ring |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be significantly fluorescent, it typically needs a rigid structure and an extensive conjugated π-electron system.

This compound, with its two isolated phenyl rings and flexible hexane chain, is not expected to be a strong fluorophore. While alkylbenzenes do exhibit fluorescence, it is generally weak. Studies on a series of n-alkylbenzenes, from methylbenzene to n-hexylbenzene, have investigated their fluorescence spectra under collision-free conditions. aip.orgaip.org These studies show that laser excitation into the ¹B₂(ππ*) state leads to emission, but the process is often complicated by intramolecular vibrational relaxation (IVR), especially with longer alkyl chains. aip.orgaip.org The rate of this relaxation process increases with the length of the alkyl chain, which can affect the fluorescence quantum yield and lifetime. aip.org

The emission from simple alkylbenzenes typically occurs at wavelengths slightly longer than their absorption, with the fluorescence of linear alkyl benzene (LAB) being excited at around 280 nm. researchgate.net Given its structure, the fluorescence properties of this compound would be comparable to those of n-hexylbenzene, characterized by low quantum yield and complex decay kinetics due to the conformational flexibility of the hexane chain. aip.orgaip.org

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely utilized to calculate molecular properties, offering a balance between accuracy and computational cost. drugdesign.org Studies on compounds structurally related to 1,6-diphenylhexane have utilized DFT to gain detailed molecular insights. semanticscholar.orgresearchgate.net

The conformational landscape of a molecule dictates its physical and biological properties. For a flexible molecule like this compound, which contains a six-carbon aliphatic chain and two terminal phenyl groups, numerous conformations are accessible due to the rotation around single bonds.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP). semanticscholar.orgresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A smaller energy gap suggests that the molecule is more reactive. acs.org

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.orgresearchgate.net This information is crucial for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. researchgate.net For derivatives of this compound, DFT calculations have been used to generate MEP maps and analyze HOMO-LUMO energies to understand structural stability and reactivity. semanticscholar.orgresearchgate.netacs.org

Table 1: Illustrative Electronic Properties from DFT Calculations This table represents the type of data generated from electronic structure analysis for a molecule like this compound. The values are conceptual and for illustrative purposes only.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy landscape of a chemical reaction. researchgate.net It maps the energy of a molecular system as its geometry changes, allowing for the identification of reactants, products, intermediates, and transition states. researchgate.net

For derivatives of this compound, such as this compound-1,6-dione, PES scanning can elucidate the mechanisms of reactions like acid-catalyzed aldol (B89426) condensations that lead to the formation of cyclopentene (B43876) derivatives. researchgate.netresearchgate.net By calculating the energy along the reaction coordinate, researchers can determine the activation energy and the most favorable reaction pathway. researchgate.net This approach provides deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug design and for understanding the basis of molecular recognition.

Derivatives of this compound have been investigated as potential enzyme inhibitors, and molecular docking has been a key tool in these studies. researchgate.net For example, diamine derivatives of this compound are studied as inhibitors of viral proteases and cytochrome P450 (CYP) enzymes. Similarly, dione (B5365651) derivatives have been docked into the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase to understand their inhibitory mechanisms. researchgate.net

Docking simulations place the ligand into the enzyme's active site and evaluate potential binding poses. This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme. nih.gov For instance, the phenyl groups of this compound would likely engage in hydrophobic interactions within a protein's binding pocket.

Beyond identifying binding poses, molecular docking simulations employ scoring functions to estimate the binding affinity between the ligand and the enzyme. This score, often expressed in units of energy (e.g., kcal/mol), helps to rank different compounds and predict their potential efficacy as inhibitors. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher affinity.

Studies on related structures use docking to compare the effects of different functional groups on the binding mechanism and potency. researchgate.net For example, docking simulations of various this compound derivatives against enzymes like AChE and BChE can reveal which substituents lead to more favorable interactions and stronger predicted binding affinities. researchgate.net

Table 2: Illustrative Molecular Docking Results This table demonstrates the kind of data obtained from a molecular docking simulation for a ligand like this compound against various enzyme targets. The values and residues are for illustrative purposes.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr130, Phe330 |

| Butyrylcholinesterase (BChE) | -8.2 | Trp82, Tyr332, Ala328 |

| α-Glucosidase | -7.9 | Phe157, Phe177, Arg312 |

| HIV Protease | -9.1 | Ile50, Ile84, Pro81 |

Investigation of Enzyme-Ligand Interactions

Quantum Chemical Calculations for Structural and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural properties and reaction mechanisms involving derivatives of this compound. researchgate.netacs.org

Researchers have employed DFT calculations with various functionals, such as B3LYP and M06-2X, and basis sets like 6-311+G(d,p) to optimize the geometries of this compound derivatives. acs.orgnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in a study on cyclopentene derivatives formed from this compound-1,6-dione precursors, DFT calculations were used to determine the optimized geometries and relative stabilities of different isomers. acs.org

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that has been applied to understand donor-acceptor interactions and intramolecular hydrogen bonding within these molecules. acs.orgnih.gov By quantifying the stabilization energies from these interactions, researchers can gain insights into the forces that govern the molecular conformation and stability. acs.org

Furthermore, DFT calculations are used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, for example, allows for the calculation of ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps, generated from quantum chemical calculations, visualize the electron density distribution and are useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. acs.org This information is valuable for predicting the reactivity and interaction sites of this compound derivatives.

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry Optimization, NBO Analysis, NMR Chemical Shift Calculation | acs.orgnih.gov |

| M06-2X | 6-311+G(d,p) | Geometry Optimization, NBO Analysis | acs.orgnih.gov |

| B3LYP | 6-31+G(d,p) | Geometry Optimization, Stability Analysis | mdpi.com |

Force Field Development and Molecular Dynamics Simulations (e.g., for Polymer Systems)

While quantum chemical calculations are powerful for studying individual molecules or small molecular systems, they are computationally expensive for large systems like polymers. For these, force field-based molecular dynamics (MD) simulations are the preferred method. acs.org

Force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The development of accurate force fields is crucial for reliable MD simulations. For organic molecules like this compound, existing force fields such as the Universal Force Field (UFF) can be used for initial geometry optimization before more computationally intensive DFT calculations. acs.org More advanced and specialized force fields, like the Open Force Field (OpenFF), are continuously being developed to provide better accuracy for a wide range of small organic molecules. chemrxiv.org

In the context of polymer systems, this compound can serve as a building block or a model compound. For instance, it has been used as a small molecule analogue for parameterizing coarse-grained models of polystyrene. researchgate.net Coarse-graining is a technique where groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. researchgate.netmdpi.com

The development of force fields for specific polymers often involves fitting parameters to reproduce experimental data, such as densities and enthalpies of mixing, or to match higher-level quantum mechanics calculations. chemrxiv.org The resulting force fields can then be used in large-scale MD simulations to predict various material properties. nih.govethz.ch

Table 2: Application of Molecular Modeling Techniques to Systems Related to this compound This table is interactive. Users can sort columns by clicking on the headers.

| Modeling Technique | System Type | Purpose | Reference |

|---|---|---|---|

| Molecular Dynamics | Polymer Blends | Investigate miscibility and phase behavior | rsc.org |

| Coarse-Grained MD | Polymer Models | Parameterization using small molecule analogues (e.g., 2,4-diphenylhexane) | researchgate.net |

| Molecular Mechanics (MMFF) | Small Molecules | Conformation analysis | researchgate.net |

| Molecular Dynamics | Dye in a Bilayer | Study structural and hydrodynamic properties | nih.gov |

Biological Activity and Mechanistic Investigations of Derivatives

Enzyme Inhibition Studies

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of 1,6-diphenylhexane have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease.

Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione have demonstrated effective inhibition of both AChE and BChE. researchgate.net Studies have reported inhibition constants (Ki) in the nanomolar range, indicating strong binding to the enzymes. Specifically, Ki values for AChE were found to be in the range of 134.57±3.99 to 457.43±220.10 nM, and for BChE, the range was 27.06±9.12 to 72.98±9.53 nM. researchgate.net Similarly, other synthesized this compound-1,6-dione derivatives have also shown strong inhibitory effects against both AChE and BChE, with Ki values ranging from 0.13–14.74 nM for AChE and 5.11–23.95 nM for BChE. researchgate.net

The inhibitory potential of these derivatives is influenced by their structural features. For instance, some analogs are more sensitive towards BChE than AChE. researchgate.net The presence and position of certain functional groups on the phenyl rings play a significant role in the inhibitory activity.

Table 1: Inhibition of AChE and BChE by this compound Derivatives

| Compound Type | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | AChE | 134.57±3.99 - 457.43±220.10 nM researchgate.net |

| Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | BChE | 27.06±9.12 - 72.98±9.53 nM researchgate.net |

| This compound-1,6-dione derivatives | AChE | 0.13–14.74 nM researchgate.net |

| This compound-1,6-dione derivatives | BChE | 5.11–23.95 nM researchgate.net |

Carbonic Anhydrase Inhibition

Certain derivatives of this compound have also been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 homeostasis. nih.govinformaticsjournals.co.in Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione have been identified as effective inhibitors of human carbonic anhydrase I (hCA I) and II (hCA II). researchgate.net

The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range. For hCA I, the Ki values ranged from 122.95±18.41 to 351.31±69.12 nM, while for hCA II, the range was 62.35±9.03 to 363.17±180.1 nM. researchgate.net This indicates a significant inhibitory effect on these specific isoforms of carbonic anhydrase.

Table 2: Inhibition of Carbonic Anhydrase by this compound Derivatives

| Compound Type | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | hCA I | 122.95±18.41 - 351.31±69.12 nM researchgate.net |

| Phenolic derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | hCA II | 62.35±9.03 - 363.17±180.1 nM researchgate.net |

Specific Enzyme Inhibition (e.g., HIV Protease)

A significant area of investigation for this compound derivatives has been their potential as inhibitors of HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus. acs.org The structure of these compounds allows them to fit into the active site of the protease, disrupting its function and preventing viral replication.

One notable derivative, (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-[2S-(1-tetrahydropyrimid-2-onyl)-3-methylbutanoyl]amino-1,6-diphenylhexane, is a component of the HIV protease inhibitor Lopinavir. drugfuture.com The stereochemistry of these molecules is crucial for their biological activity, ensuring optimal binding to the viral protease. vulcanchem.com The development of such inhibitors has been a key strategy in antiretroviral therapy. epo.org

Antimicrobial Properties

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. researchgate.net Studies have shown that the presence of specific functional groups can significantly influence their efficacy. For instance, compounds with electron-releasing groups like methoxy, methyl, and hydroxyl have shown significant antibacterial activity. nih.gov

Research on diphenylmethane (B89790) derivatives, which share structural similarities, has aimed at discovering inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis. nih.gov One study reported that a fused heterocyclic derivative, triazolotetrazine, exhibited significant growth inhibition against pathogenic bacteria such as Streptococcus, Acinetobacter, E. coli, Klebsiella, Staphylococcus, and Aeromonas. researchgate.net The zones of inhibition for this derivative were notably larger than those of the reference drug, Cefuroxime, against several bacterial strains.

Table 3: Antibacterial Activity of a Fused Heterocyclic Derivative (Triazolotetrazine)

| Bacterial Strain | Zone of Inhibition (mm) - Triazolotetrazine | Zone of Inhibition (mm) - Cefuroxime |

|---|---|---|

| Streptococcus | 28 | 9 |

| Acinetobacter | 34 | 12 |

| E.coli | 22 | 2 |

| Klebsiella | 31 | 7 |

| Staphylococcus | 36 | 18 |

| Aeromonas | 32 | 11 |

Data from Hassan et al., 2020 researchgate.net

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been explored for their antifungal activity. ontosight.airesearchgate.net The structural features of these compounds play a critical role in their ability to inhibit the growth of various fungal species.